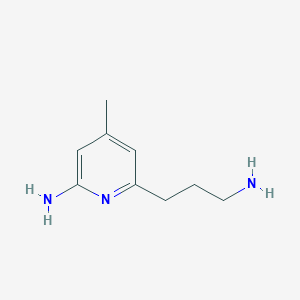
6-amino-4-methyl-2-Pyridinepropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-amino-4-methyl-2-Pyridinepropanamine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 2-position, a 3-aminopropyl group at the 6-position, and a methyl group at the 4-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-methyl-2-Pyridinepropanamine can be achieved through several synthetic routes. One common method involves the multicomponent reaction of an aromatic aldehyde, malononitrile, and dimedone in the presence of a catalyst such as amine-functionalized silica magnetic nanoparticles. This reaction is typically carried out at room temperature under solvent-free conditions, resulting in high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
6-amino-4-methyl-2-Pyridinepropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.
科学的研究の応用
6-amino-4-methyl-2-Pyridinepropanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 6-amino-4-methyl-2-Pyridinepropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Benzothiazole: A bicyclic compound containing a benzene ring fused to a thiazole ring.
1,3,5-Triazine: A six-membered ring containing three nitrogen atoms.
Uniqueness
6-amino-4-methyl-2-Pyridinepropanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Unlike imidazole and benzothiazole, which have different ring structures, this compound’s pyridine ring allows for unique interactions with biological targets and chemical reagents .
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
6-(3-aminopropyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7-5-8(3-2-4-10)12-9(11)6-7/h5-6H,2-4,10H2,1H3,(H2,11,12) |
InChIキー |
YPQSNRNTDSHDCV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)N)CCCN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
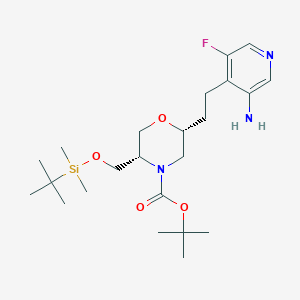
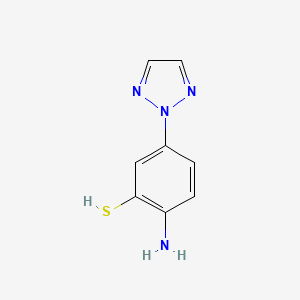
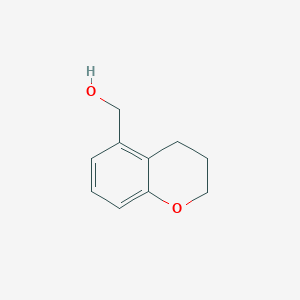
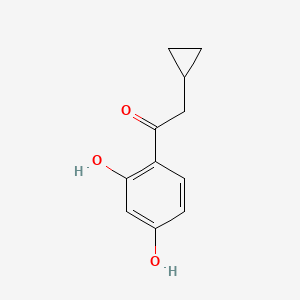
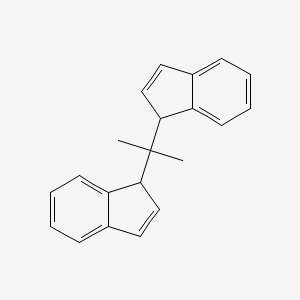

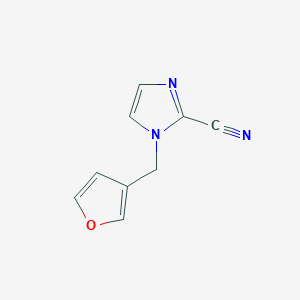
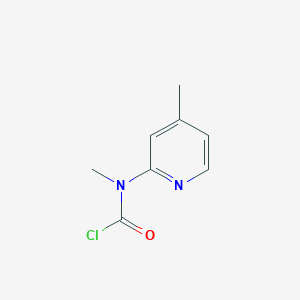
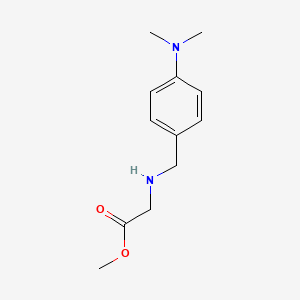
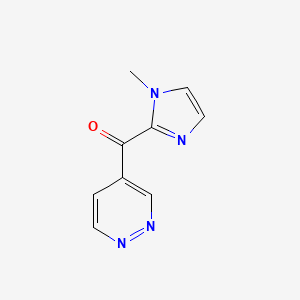
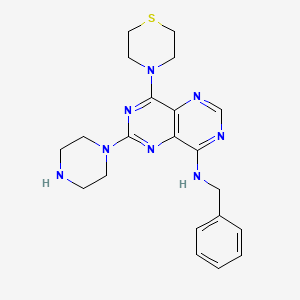
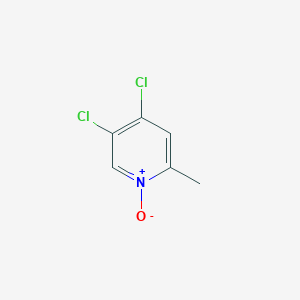
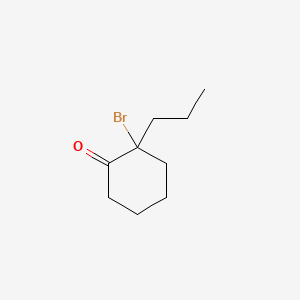
![thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid](/img/structure/B8515462.png)
